2-(furan-3-yl)-1,3,2-dioxaborolane
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Overview
Description
2-(furan-3-yl)-1,3,2-dioxaborolane is an organic compound that features a furan ring attached to a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1,3,2-dioxaborolane typically involves the reaction of furan derivatives with boronic acids or boronate esters. One common method is the palladium-catalyzed coupling reaction, where furan-3-boronic acid is reacted with a suitable dioxaborolane precursor under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2-(furan-3-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-3-boronic acid: Similar structure but lacks the dioxaborolane moiety.
2-(furan-2-yl)-1,3,2-dioxaborolane: Similar but with the furan ring attached at a different position.
Furan-2,5-dicarboxylic acid: Contains a furan ring with carboxylic acid groups instead of the dioxaborolane moiety.
Uniqueness
Its ability to form reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H7BO3 |
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Molecular Weight |
137.93 g/mol |
IUPAC Name |
2-(furan-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5H,3-4H2 |
InChI Key |
VKTDDADGIMFADY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=COC=C2 |
Origin of Product |
United States |
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